The synthesis of RO273225 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, general approaches include:
Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and ensuring reproducibility in synthesis.
The molecular structure of RO273225 is characterized by its specific arrangement of atoms and functional groups. While the exact structural formula may vary based on synthetic variations, it typically features:
Data pertaining to the molecular weight, melting point, and solubility can provide insights into its physical behavior in biological systems. For example:
RO273225 undergoes various chemical reactions that can be exploited for its application in biological systems. Key reactions include:
Technical details about reaction kinetics and thermodynamics can provide insights into the efficiency and stability of RO273225 in different environments.
The mechanism of action of RO273225 involves its selective inhibition of specific biological pathways. This typically includes:
Quantitative data from pharmacological studies (IC50 values) can further elucidate its potency against specific targets.
The physical and chemical properties of RO273225 are crucial for understanding its behavior in biological systems:
Relevant data from stability studies can inform formulation strategies for drug delivery systems.
RO273225 has several scientific applications primarily within medicinal chemistry and pharmacology:
RO273225 (also designated RO27-3225 or RO-273225) is a synthetic peptide agonist selectively targeting melanocortin receptors (MCRs), with nanomolar affinity for the melanocortin type 4 receptor (MC4R). Its discovery emerged from efforts to develop metabolically stable peptides with improved receptor selectivity over endogenous melanocortins like α-MSH. Research has positioned RO273225 as a critical pharmacological tool for dissecting MC4R signaling pathways and exploring therapeutic applications in metabolic, inflammatory, and ischemic conditions.
RO273225 is a hexapeptide with the sequence Butyryl-His-D-Phe-Arg-Trp-Sar-NH₂ (where Sar denotes sarcosine). Its trifluoroacetate (TFA) salt form (CAS# 1373926-49-8) has a molecular weight of 898.95 g/mol and an empirical formula of C₃₉H₅₂N₁₂O₆·C₂HF₃O₂. The free base form is registered under CAS# 274682-89-2 [1]. Key structural attributes include:
Elemental analysis reveals the composition: Carbon (54.78%), Hydrogen (5.94%), Fluorine (6.34%), Nitrogen (18.70%), and Oxygen (14.24%). The compound exhibits >98% purity by HPLC and is supplied as a lyophilized powder. It is soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous buffers, necessitating DMSO-based stock solutions for experimental use [1].
Table 1: Physicochemical Properties of RO273225 TFA
Property | Value |
---|---|
CAS Number (TFA salt) | 1373926-49-8 |
Molecular Weight | 898.95 g/mol |
Exact Mass | 898.40 g/mol |
Elemental Analysis | C 54.78%; H 5.94%; F 6.34%; N 18.70%; O 14.24% |
Solubility | Soluble in DMSO (≥100 mM) |
Storage Stability | ≤ -20°C; stable ≥2 years |
The development of RO273225 was driven by limitations of early melanocortin agonists, such as poor selectivity and metabolic instability. Prior non-selective peptides (e.g., ACTH₁₋₂₄) activated multiple MCR subtypes (MC1R–MC5R), complicating mechanistic studies. In the early 2000s, systematic structure-activity relationship (SAR) studies identified that:
RO273225 emerged from this optimization, achieving an EC₅₀ of 1 nM at MC4R with 100-fold selectivity over MC1R. Its discovery paralleled clinical interest in MC4R agonists for obesity management, spurred by genetic evidence linking MC4R mutations to human metabolic syndrome. Unlike earlier candidates, RO273225’s stability enabled in vivo efficacy studies in complex disease models [1].
RO273225 has become indispensable for probing MC4R physiology due to its selectivity and bioavailability. Key research applications include:
Table 2: Key Research Applications of RO273225
Research Area | Key Findings |
---|---|
Obesity/Diabetes | Restores insulin sensitivity and reduces adiposity in metabolic syndrome models. |
Neuroprotection | Reduces neuronal apoptosis and blood-brain barrier disruption in brain injury models. |
Anti-inflammation | Suppresses HMGB1/TLR4/NF-κB signaling in sepsis-induced liver injury. |
Organ Protection | Attenuates mitochondrial damage in hemorrhagic shock and multi-organ failure. |
Notably, RO273225 has enabled breakthroughs in understanding MC4R’s role in non-metabolic contexts. For example, it activates cholinergic anti-inflammatory pathways in pancreatitis and dampens pro-inflammatory cytokine release in sepsis. However, it failed to prevent tinnitus in acoustic trauma models, highlighting context-dependent efficacy [1]. These findings underscore its utility in expanding the therapeutic landscape for MC4R modulation.
Table 3: Nomenclature of RO273225 and Variants
Designation | Identifier |
---|---|
IUPAC Name | (S)-N-((S)-1-((2-amino-2-oxoethyl)(methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-2-((S)-2-((S)-2-butyramido-3-(1H-imidazol-4-yl)propanamido)-3-phenylpropanamido)-5-guanidinopentanamide trifluoroacetic acid |
Synonyms | RO273225; RO-273225; RO27-3225; Butir-His-D-Phe-Arg-Trp-Sar-NH₂ |
Free Base CAS | 274682-89-2 |
TFA Salt CAS | 1373926-49-8 |
InChI Key | XBNXUPIBUGBMCO-WYDLTDSDSA-N |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7